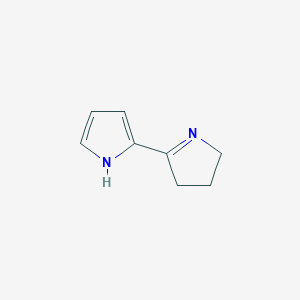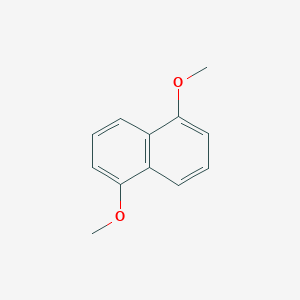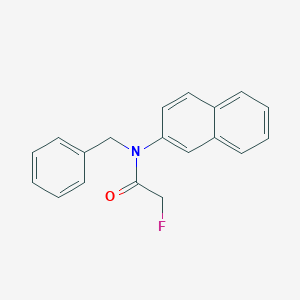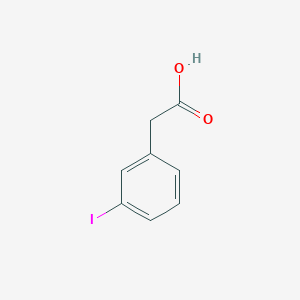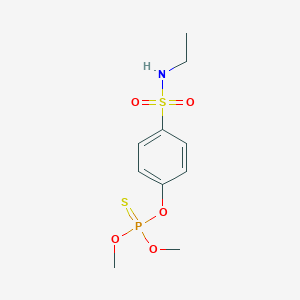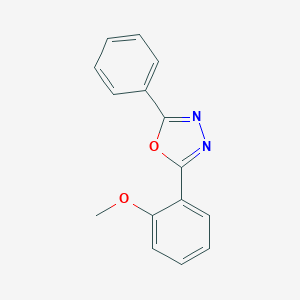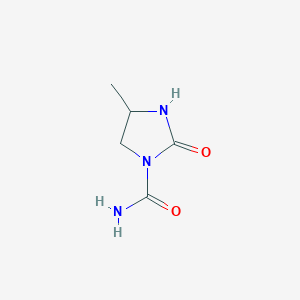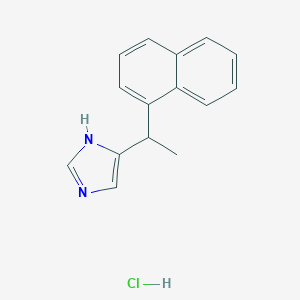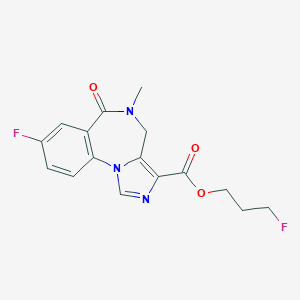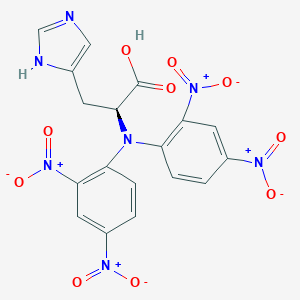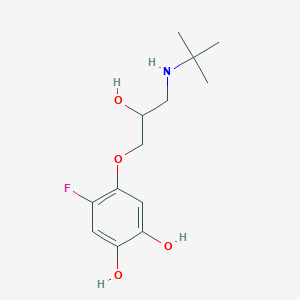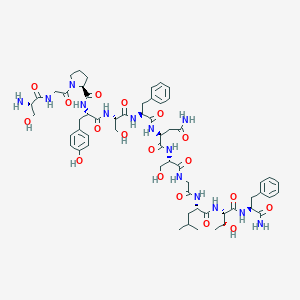
Salmfamide 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salmfamide 2 is a synthetic compound that has been developed as a potential treatment for various diseases. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of salmfamide 2 is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of certain enzymes and the modulation of various signaling pathways. Salmfamide 2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, salmfamide 2 has been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemische Und Physiologische Effekte
Salmfamide 2 has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which helps to protect cells from oxidative damage. Additionally, salmfamide 2 has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Furthermore, salmfamide 2 has been found to have a neuroprotective effect on the brain, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Salmfamide 2 has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, salmfamide 2 has been extensively studied, and its properties are well-characterized. However, there are also some limitations to the use of salmfamide 2 in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, salmfamide 2 may have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of salmfamide 2. One potential area of research is the development of salmfamide 2 as a treatment for neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of salmfamide 2 and to identify its molecular targets. Furthermore, the potential off-target effects of salmfamide 2 need to be further investigated to ensure its safety and efficacy as a therapeutic agent.
Synthesemethoden
Salmfamide 2 is a synthetic compound that can be prepared through a series of chemical reactions. The synthesis of salmfamide 2 involves the condensation of 2-aminoacetophenone with salicylaldehyde in the presence of acetic acid. This reaction yields the intermediate product, which is then treated with ammonium acetate to form salmfamide 2.
Wissenschaftliche Forschungsanwendungen
Salmfamide 2 has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. Additionally, salmfamide 2 has been found to have a neuroprotective effect on the brain, making it a potential treatment for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
134439-74-0 |
|---|---|
Produktname |
Salmfamide 2 |
Molekularformel |
C59H82N14O18 |
Molekulargewicht |
1275.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C59H82N14O18/c1-31(2)21-39(56(88)72-49(32(3)77)59(91)66-38(50(62)82)22-33-11-6-4-7-12-33)65-47(80)26-63-52(84)43(29-75)70-55(87)42(25-46(61)79)68-53(85)40(23-34-13-8-5-9-14-34)67-57(89)44(30-76)71-54(86)41(24-35-16-18-36(78)19-17-35)69-58(90)45-15-10-20-73(45)48(81)27-64-51(83)37(60)28-74/h4-9,11-14,16-19,31-32,37-45,49,74-78H,10,15,20-30,60H2,1-3H3,(H2,61,79)(H2,62,82)(H,63,84)(H,64,83)(H,65,80)(H,66,91)(H,67,89)(H,68,85)(H,69,90)(H,70,87)(H,71,86)(H,72,88)/t32-,37+,38+,39+,40+,41+,42+,43+,44+,45+,49+/m1/s1 |
InChI-Schlüssel |
ULORYJBIPHKGST-MMPVZCTRSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CO)N)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CO)N |
Andere CAS-Nummern |
134439-74-0 |
Sequenz |
SGPYSFNSGLTF |
Synonyme |
neuropeptide S2 SALMFamide 2 Ser-Gly-Pro-Tyr-Ser-Phe-Asn-Ser-Gly-Leu-Thr-Phe-NH2 SGPYSFNSGLTFamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



